molecular formula C4H10ClNO3 B2711986 Methyl 2-((methylamino)oxy)acetate hydrochloride CAS No. 2138098-53-8

Methyl 2-((methylamino)oxy)acetate hydrochloride

Cat. No.: B2711986
CAS No.: 2138098-53-8
M. Wt: 155.58
InChI Key: NYERODLVZORRGS-UHFFFAOYSA-N
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Description

Methyl 2-((methylamino)oxy)acetate hydrochloride (CAS 54716-30-2) is a chemical compound with the molecular formula C4H10ClNO3 . This hydrochloride salt is presented as a high-purity solid for research and development applications. As a synthetic building block, it is primarily valued in organic chemistry and pharmaceutical research for introducing the (methylamino)oxy functional group into target molecules. Its structure, featuring both an ester and an O-alkylated hydroxylamine moiety, makes it a versatile intermediate for the synthesis of more complex compounds. Researchers may utilize this compound in the development of novel active ingredients, leveraging its potential as a precursor in the creation of molecules with specific biological activities. The presence of the methylaminooxy group is of particular interest for constructing hydroxamate analogs or other functional groups that can act as ligands in metal complexes or as key components in drug discovery projects. This product is intended for use in a controlled laboratory setting by qualified professionals. It is supplied as For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human consumption. Appropriate safety data sheets should be consulted prior to use.

Properties

IUPAC Name

methyl 2-(methylaminooxy)acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3.ClH/c1-5-8-3-4(6)7-2;/h5H,3H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYERODLVZORRGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNOCC(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-((methylamino)oxy)acetate hydrochloride typically involves the reaction of methyl 2-bromoacetate with methylamine in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:

  • Solvent: Methanol or ethanol
  • Temperature: Room temperature to reflux
  • Base: Sodium hydroxide or potassium carbonate
  • Reaction time: Several hours to overnight

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-((methylamino)oxy)acetate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Methyl 2-((methylamino)oxy)acetate hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.

    Biology: Employed in the modification of biomolecules and the study of enzyme mechanisms.

    Medicine: Investigated for potential therapeutic applications and drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-((methylamino)oxy)acetate hydrochloride involves its reactivity with nucleophiles and electrophiles. The compound can form covalent bonds with target molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare Methyl 2-((methylamino)oxy)acetate hydrochloride with key analogs based on substituents, molecular properties, and applications:

Table 1: Structural and Molecular Comparison of Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Applications/Notes
Methyl 2-(3-methoxyphenyl)-2-(methylamino)acetate hydrochloride C₁₁H₁₅ClNO₃ 244.45 3-methoxyphenyl, methylamino 1391408-07-3 Pharmaceutical intermediate
Methyl 2-(3,4-dichlorophenyl)-2-(methylamino)acetate hydrochloride C₁₀H₁₂Cl₃NO₂ 284.35 3,4-dichlorophenyl, methylamino 1251922-87-8 High-purity synthesis reagent
Methyl 2-(2-aminoethoxy)acetate hydrochloride C₅H₁₂ClNO₃ 169.61 2-aminoethoxy CID 17817573 Flexible amino-alkyl chain
Ethyl 2-[1-(methylamino)cyclohexyl]acetate hydrochloride C₁₁H₂₂ClNO₂ 259.76 Cyclohexyl, methylamino 939760-85-7 Cyclic backbone for stability

Substituent Effects on Properties

  • Electron-Donating vs. Aminoethoxy chains () improve water solubility and bioavailability compared to aromatic substituents, making them suitable for aqueous reaction conditions .
  • Cyclic vs.

Biological Activity

Methyl 2-((methylamino)oxy)acetate hydrochloride is a compound of interest due to its potential biological activities, including antimicrobial properties and its ability to interact with DNA. This article explores the compound's biological activity, synthesizing findings from various studies, and presenting relevant data in tables for clarity.

This compound is characterized by its molecular formula C4H9ClN2O3C_4H_9ClN_2O_3. It typically appears as a white crystalline powder and is soluble in water and organic solvents. The compound's structure features a methylamino group attached to an acetate moiety, which is crucial for its biological interactions.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

MicroorganismMIC (µg/mL)Activity Level
Staphylococcus aureus32High
Bacillus subtilis64Moderate
Pseudomonas aeruginosa128Low
Candida albicans32High
Escherichia coli256Very Low

The compound demonstrated significant antifungal effects against Candida albicans and Staphylococcus aureus, while showing lower activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .

DNA Interaction Studies

Research indicates that this compound can bind to calf thymus DNA (CT-DNA). The binding mechanism involves electrostatic interactions, which facilitate the compound's ability to cleave DNA. Molecular docking studies suggest that the compound interacts at the active sites of DNA proteins through non-covalent interactions, enhancing its potential as a therapeutic agent .

Study on Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound revealed that it exhibited varying degrees of effectiveness against different microorganisms. The study compared the compound's activity to standard antibiotics such as ampicillin and fluconazole. Results indicated that while the compound showed promising activity against certain strains, it was generally less effective than the reference drugs due to lower lipophilicity .

DNA Cleavage Mechanism

In another investigation, the compound's ability to cleave DNA was assessed. The study utilized agarose gel electrophoresis to visualize the cleavage products, confirming that this compound could induce DNA strand breaks without external agents. This property positions it as a potential candidate for further development in cancer therapy .

Q & A

Basic Questions

Q. What are the established synthetic routes for Methyl 2-((methylamino)oxy)acetate hydrochloride, and how can purity be optimized?

  • Methodology : Synthesis typically involves reacting methyl 2-hydroxyacetate derivatives with methylamine derivatives under controlled conditions. For example, nucleophilic substitution of a hydroxyl group with methylamino-oxy groups, followed by HCl salt formation. Purity optimization may include recrystallization from ethanol/water mixtures or chromatography (e.g., reverse-phase HPLC). Reaction monitoring via TLC or in-line FTIR ensures intermediate stability .
  • Key Considerations : Control reaction pH to avoid side products (e.g., over-alkylation). Use anhydrous conditions to prevent hydrolysis of the methyl ester.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR confirm the methylamino-oxy moiety (e.g., δ ~3.2 ppm for N–CH3_3) and ester carbonyl (~170 ppm in 13^13C).
  • Mass Spectrometry : HRMS (ESI+) verifies molecular ion [M+H]+^+ and isotopic pattern consistent with Cl^-.
  • IR : Peaks at ~1650 cm1^{-1} (C=O ester) and ~3300 cm1^{-1} (N–H stretch) .
    • Data Interpretation : Compare with analogs like tert-Butyl 2-(methylamino)acetate hydrochloride (CAS 136088-69-2) for spectral benchmarking .

Q. What are the recommended storage and handling protocols for this compound?

  • Protocols :

  • Storage : Store at -20°C in airtight, moisture-resistant containers to prevent deliquescence. Hydrochloride salts are hygroscopic; use desiccants (e.g., silica gel) .
  • Handling : Use inert atmosphere (N2_2 glovebox) for weighing. PPE includes nitrile gloves and fume hood usage due to potential respiratory irritation .

Advanced Questions

Q. How can this compound be applied in medicinal chemistry, particularly as a prodrug or enzyme modulator?

  • Research Applications :

  • Prodrug Design : The methyl ester can act as a lipophilic promoietry, enhancing cellular uptake. Hydrolysis in vivo releases the active oxyacetate moiety, as seen in glycine derivatives .
  • Enzyme Inhibition : Structural analogs (e.g., tert-Butyl 2-(methylamino)acetate) are precursors for PKG inhibitors, suggesting potential use in kinase studies .
    • Experimental Design : Evaluate metabolic stability via liver microsome assays and cytotoxicity in HEK293 or HepG2 cells .

Q. What methodologies assess the compound’s stability under physiological and accelerated degradation conditions?

  • Stability Studies :

  • pH Stability : Incubate in buffers (pH 1–9) at 37°C. Monitor degradation via HPLC-UV at 254 nm. Hydrochloride salts may hydrolyze faster in alkaline conditions .
  • Thermal Stress : Use DSC/TGA to determine melting points and decomposition thresholds. Compare with analogs like 2-(Methylamino)acetamide hydrochloride (CAS 5325-64-4) .
    • Degradation Products : LC-MS/MS identifies byproducts (e.g., methylamine or oxyacetic acid derivatives) .

Q. How can mechanistic studies elucidate its role in biochemical pathways, such as glycine receptor interactions?

  • Mechanistic Approaches :

  • Radioligand Binding Assays : Use 3^3H-labeled glycine to assess competitive inhibition in neuronal membranes.
  • Computational Modeling : Dock the compound into glycine receptor (GlyR) active sites (PDB: 3JAD) using MD simulations. Focus on hydrogen bonding with Arg271 and hydrophobic interactions with Phe159 .
    • Data Contradictions : If binding affinity differs from predicted models, consider stereochemical effects (e.g., enantiomeric purity) or solvent accessibility in the binding pocket.

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